Cas no 2138154-63-7 (5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane)
5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane Chemical and Physical Properties
Names and Identifiers
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- 5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane
- 2138154-63-7
- EN300-714903
- 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane
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- Inchi: 1S/C13H15Br/c14-9-12-10-6-7-13(12,8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2
- InChI Key: GZXHIQWCOSEXAK-UHFFFAOYSA-N
- SMILES: BrCC1C2CCC1(C1C=CC=CC=1)C2
Computed Properties
- Exact Mass: 250.03571g/mol
- Monoisotopic Mass: 250.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 0Ų
5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714903-0.05g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 0.05g |
$2079.0 | 2025-03-12 | |
| Enamine | EN300-714903-0.1g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 0.1g |
$2178.0 | 2025-03-12 | |
| Enamine | EN300-714903-0.25g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 0.25g |
$2277.0 | 2025-03-12 | |
| Enamine | EN300-714903-0.5g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 0.5g |
$2376.0 | 2025-03-12 | |
| Enamine | EN300-714903-1.0g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 1.0g |
$2475.0 | 2025-03-12 | |
| Enamine | EN300-714903-2.5g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 2.5g |
$4851.0 | 2025-03-12 | |
| Enamine | EN300-714903-5.0g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 5.0g |
$7178.0 | 2025-03-12 | |
| Enamine | EN300-714903-10.0g |
5-(bromomethyl)-1-phenylbicyclo[2.1.1]hexane |
2138154-63-7 | 95.0% | 10.0g |
$10643.0 | 2025-03-12 |
5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane
Research Brief on 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane (CAS: 2138154-63-7) in Chemical Biology and Pharmaceutical Applications
5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane (CAS: 2138154-63-7) is a structurally unique bicyclic compound that has recently garnered attention in chemical biology and pharmaceutical research. This compound features a bromomethyl functional group attached to a phenyl-substituted bicyclo[2.1.1]hexane scaffold, making it a versatile intermediate for further chemical modifications. Recent studies have explored its potential in drug discovery, particularly as a building block for novel bioactive molecules targeting various disease pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The bromomethyl group served as a handle for further functionalization, enabling the introduction of pharmacophores that enhanced binding affinity and selectivity. The resulting compounds demonstrated promising activity against specific oncogenic targets, with IC50 values in the low micromolar range.
Another significant application of this compound was reported in a recent ACS Chemical Biology paper, where it was employed as a scaffold for developing covalent inhibitors of enzymes involved in inflammatory pathways. The researchers leveraged the reactivity of the bromomethyl group to create irreversible inhibitors that selectively modified cysteine residues in the target enzymes. This approach led to the identification of potent anti-inflammatory agents with improved pharmacokinetic properties compared to traditional reversible inhibitors.
From a synthetic chemistry perspective, 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane has proven valuable in constructing strained ring systems that mimic bioactive natural products. A 2024 Organic Letters publication detailed its use in [2+2] photocycloaddition reactions to generate complex polycyclic structures with potential applications in central nervous system drug development. The rigid bicyclic core of the compound was found to impart favorable conformational constraints to the resulting molecules, enhancing their target specificity.
Ongoing research is exploring the use of this compound in PROTAC (Proteolysis Targeting Chimera) technology, where its unique geometry may facilitate the design of more efficient molecular glues for targeted protein degradation. Preliminary results from unpublished work suggest that derivatives of 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane can effectively bridge E3 ligases and target proteins, opening new avenues for addressing previously "undruggable" targets in oncology and neurodegenerative diseases.
In conclusion, 5-(Bromomethyl)-1-phenylbicyclo[2.1.1]hexane (CAS: 2138154-63-7) represents a promising chemical tool with diverse applications in drug discovery and chemical biology. Its unique structural features and versatile reactivity make it particularly valuable for developing novel therapeutic agents and chemical probes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing challenging therapeutic targets and advancing our understanding of biological systems at the molecular level.
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